molecular formula C18H18N4O3S B11401395 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B11401395
M. Wt: 370.4 g/mol
InChI Key: VZBHHDDRTQRPAA-UHFFFAOYSA-N
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Description

    Starting Material: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine.

    Reaction Conditions: Thiolation using thiourea or similar reagents under basic conditions.

    Product: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-yl sulfide.

  • Acetamide Formation

      Starting Material: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-yl sulfide.

      Reaction Conditions: Acylation with 4-methoxyphenylacetyl chloride in the presence of a base.

      Product: 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions

    • Formation of Pyrido[2,3-D]pyrimidine Core

        Starting Materials: 2,4-diaminopyrimidine and 3,5-dimethyl-4-hydroxybenzaldehyde.

        Reaction Conditions: Condensation reaction under acidic conditions, followed by cyclization.

        Product: 4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Hydrogen peroxide, potassium permanganate.

        Conditions: Mild to moderate temperatures.

        Products: Oxidized derivatives, potentially altering the sulfanyl group to sulfoxide or sulfone.

    • Reduction

        Reagents: Sodium borohydride, lithium aluminum hydride.

        Conditions: Low temperatures, inert atmosphere.

        Products: Reduced forms, possibly affecting the acetamide or pyrimidine ring.

    • Substitution

        Reagents: Halogenating agents, nucleophiles.

        Conditions: Varies depending on the substituent.

        Products: Substituted derivatives, such as halogenated or alkylated compounds.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Substituting Agents: Halogens, alkylating agents.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

    Biology

    Biologically, 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide has shown promise in various assays. It may exhibit antimicrobial, antiviral, or anticancer properties due to its structural similarity to known bioactive compounds.

    Medicine

    In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development, particularly in oncology and infectious diseases.

    Industry

    Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of 2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s sulfanyl and acetamide groups are likely critical for binding to these targets, leading to inhibition or modulation of their activity.

    Comparison with Similar Compounds

    Similar Compounds

      4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine: Shares the core structure but lacks the sulfanyl and acetamide groups.

      N-(4-Methoxyphenyl)acetamide: Contains the acetamide group but lacks the pyrido[2,3-D]pyrimidine core.

      2-Mercapto-4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidine: Similar structure but without the methoxyphenyl group.

    Uniqueness

    2-({4-Hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)-N-(4-methoxyphenyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

    Properties

    Molecular Formula

    C18H18N4O3S

    Molecular Weight

    370.4 g/mol

    IUPAC Name

    2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

    InChI

    InChI=1S/C18H18N4O3S/c1-10-8-11(2)19-16-15(10)17(24)22-18(21-16)26-9-14(23)20-12-4-6-13(25-3)7-5-12/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24)

    InChI Key

    VZBHHDDRTQRPAA-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C

    Origin of Product

    United States

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